![molecular formula C7H12N2O2 B572864 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide CAS No. 1212408-87-1](/img/structure/B572864.png)
3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
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Description
3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a derivative of the natural product, guanacastepene, which has been isolated from marine sponges. In 2.1]heptane-2-carboxamide.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of Bicyclic Amino Acids : The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and related bicyclic amino acids has been explored through different approaches, aiming at efficient synthetic routes. These compounds, due to their conformational constraints, serve as valuable building blocks in medicinal chemistry, providing a basis for the development of novel pharmaceuticals with optimized drug-like properties (Napolitano et al., 2010).
Conformationally Constrained Amino Acids : Research on the synthesis of novel and conformationally constrained bridged amino acids highlights their potential as compact modules in drug discovery. These scaffolds, with rigid inherent three-dimensional conformations, are aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates (Guolong Wu et al., 2016).
Chemical Synthesis and Structural Analysis
Efficient Synthetic Methodologies : The development of efficient synthetic methodologies for bicyclic amino acids and their derivatives is crucial. Studies have detailed the synthesis of various bicyclic structures, demonstrating applications in generating amino acid analogs for peptide engineering and peptidomimetic drug design. These methodologies facilitate the exploration of novel chemical spaces in search of therapeutic agents (Buyu Kou et al., 2017).
Advanced Drug Design : Research into bridged bicyclic morpholine amino acids showcases the synthesis of structurally novel morpholine amino acids as compact modules for medicinal chemistry. These compounds are designed to modulate the physicochemical and pharmacokinetic properties of drug candidates, introducing new intellectual properties into the drug development process (Buyu Kou et al., 2017).
properties
IUPAC Name |
3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHYCOCHXSFJRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694318 |
Source
|
Record name | 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
CAS RN |
1212408-87-1 |
Source
|
Record name | 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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